molecular formula C22H15N3 B13146132 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline CAS No. 62356-28-9

1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline

Cat. No.: B13146132
CAS No.: 62356-28-9
M. Wt: 321.4 g/mol
InChI Key: NBDPNRITSYGWPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline can be synthesized through various methods. One common approach involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine in the presence of a catalyst such as bismuth salts (Bi(OTf)3) . Another method includes the reaction of halogen-containing quinoxaline derivatives with palladium catalysts, such as Pd(PPh3)4 and K2CO3 . Additionally, the Sonogashira coupling reaction of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of PdCl2(PPh3)2 and CuI is also used .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bismuth salts, and halogen-containing quinoxaline derivatives . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline include other pyrroloquinoxaline derivatives, such as:

Uniqueness

This compound is unique due to its specific structure and the presence of two phenyl groups, which contribute to its distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Properties

CAS No.

62356-28-9

Molecular Formula

C22H15N3

Molecular Weight

321.4 g/mol

IUPAC Name

1,2-diphenylpyrrolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H15N3/c1-3-9-16(10-4-1)21-15-20-22(25(21)17-11-5-2-6-12-17)24-19-14-8-7-13-18(19)23-20/h1-15H

InChI Key

NBDPNRITSYGWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4N=C3N2C5=CC=CC=C5

Origin of Product

United States

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